

# Application Note: Flow Cytometric Analysis of Immune Cells from Omesdafexor-Treated Mice

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## Compound of Interest

Compound Name: Omesdafexor

Cat. No.: B12393163

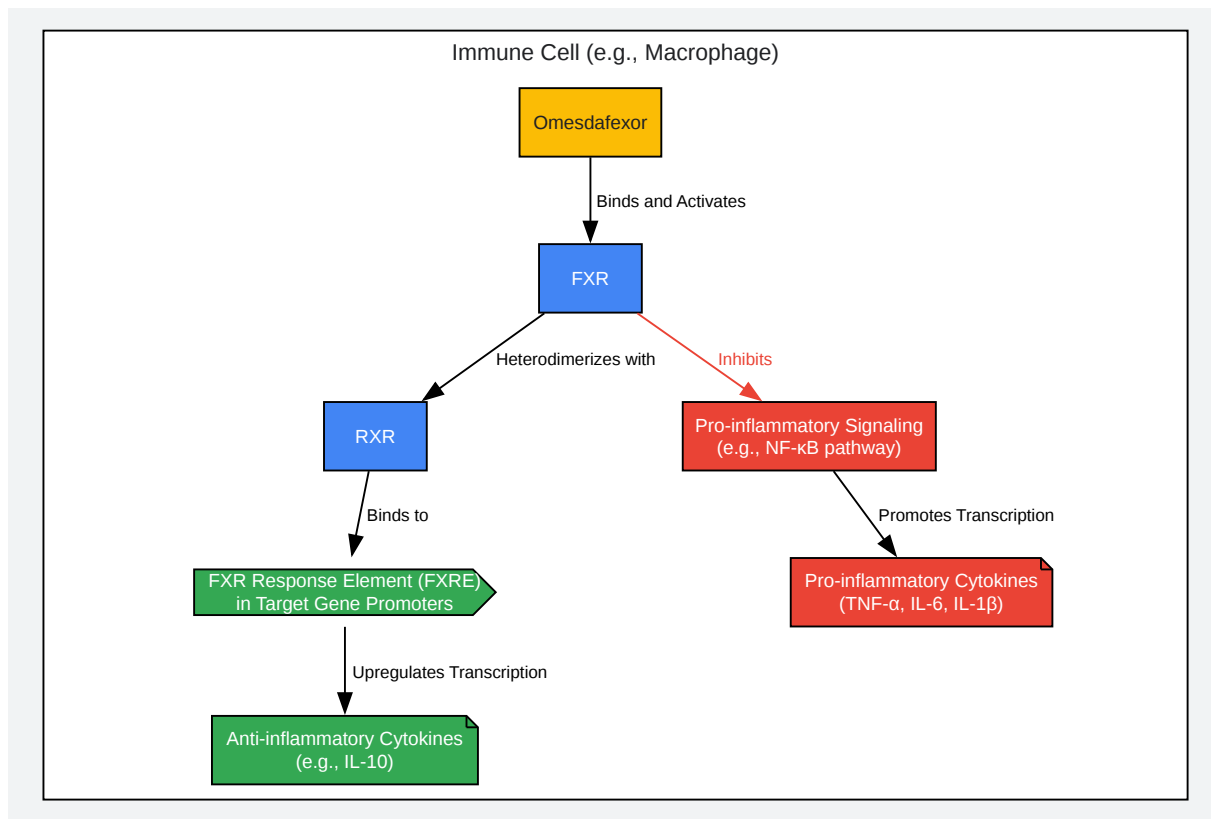
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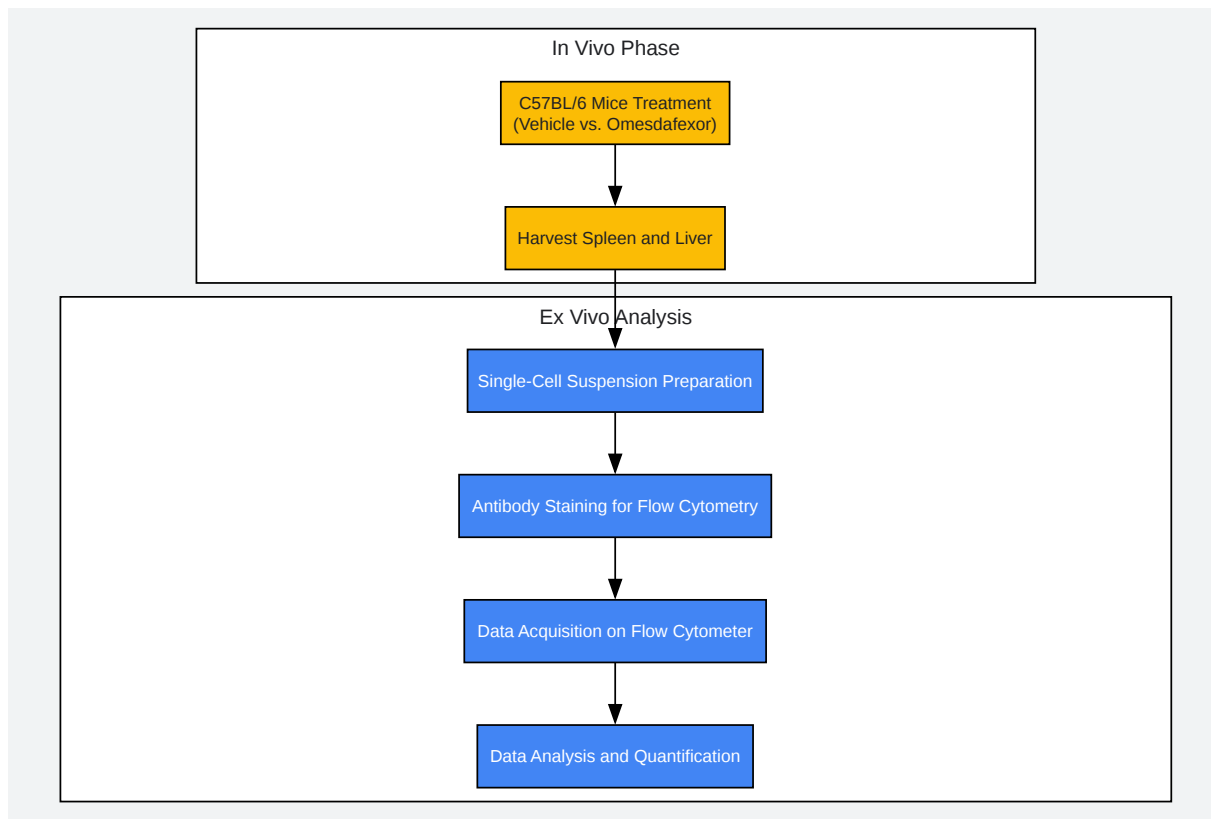
## Introduction

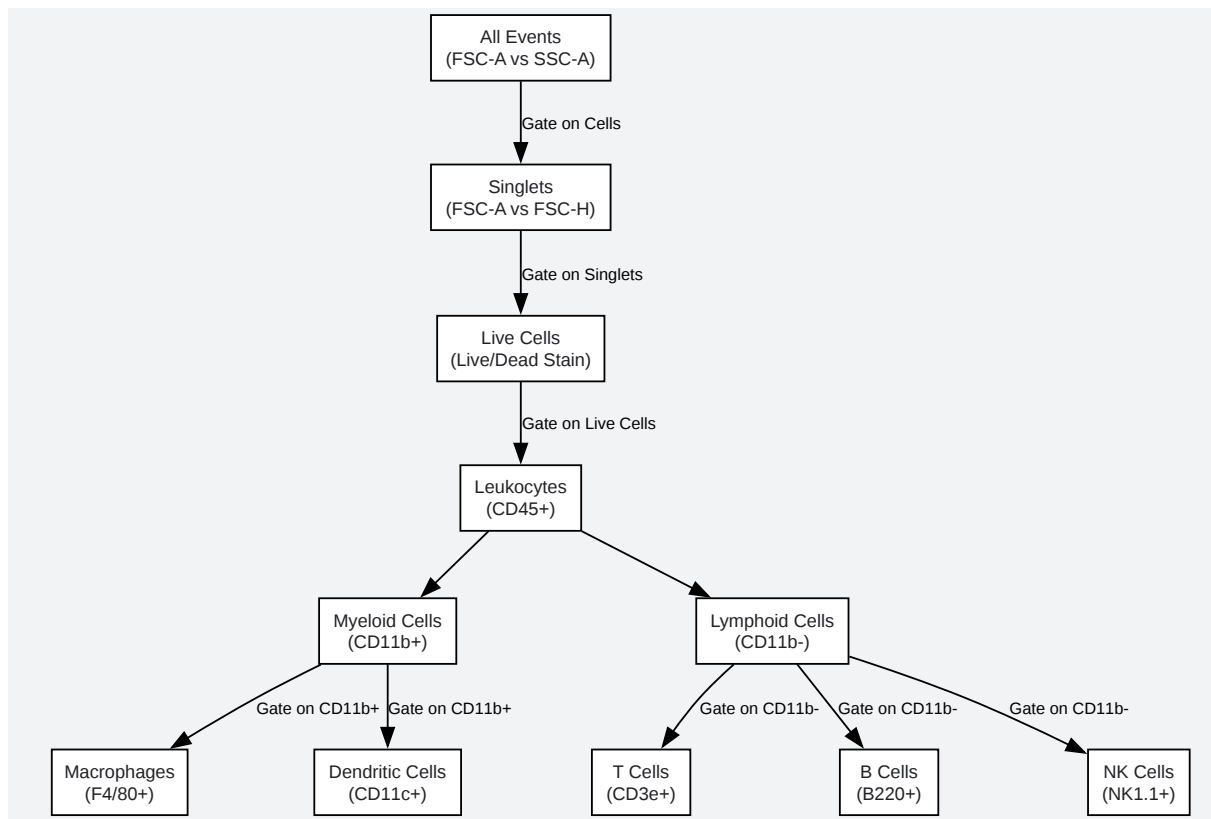
**Omesdafexor** is a potent, non-steroidal farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2] Emerging evidence highlights the significant immunomodulatory functions of FXR.[1][2][3] Activation of FXR has been shown to exert anti-inflammatory effects by influencing various immune cell populations, including macrophages, dendritic cells, and natural killer T (NKT) cells. In macrophages, FXR activation can promote a shift towards the anti-inflammatory M2 phenotype and suppress the production of pro-inflammatory cytokines.

This application note provides a detailed protocol for the isolation and flow cytometric analysis of immune cells from the spleen and liver of mice treated with **Omesdafexor**. The described methods allow for the quantification and phenotypic characterization of key immune cell subsets to assess the immunomodulatory effects of the compound.

## Signaling Pathway of FXR Activation in Immune Cells







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## References

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